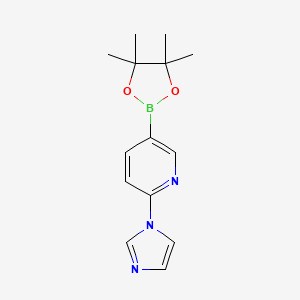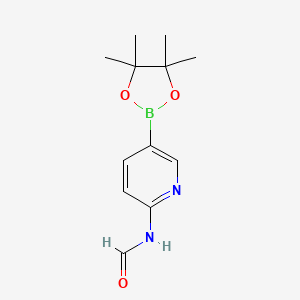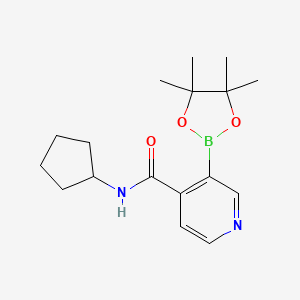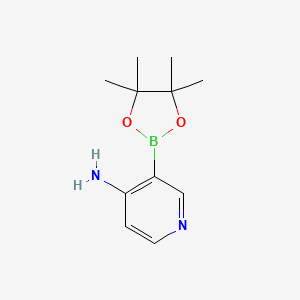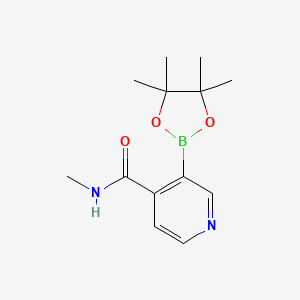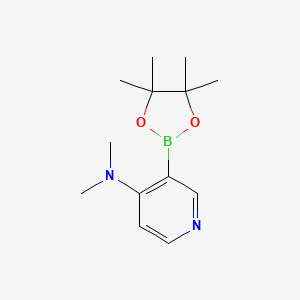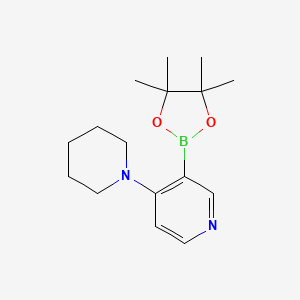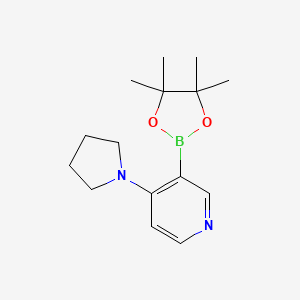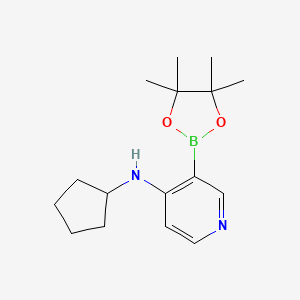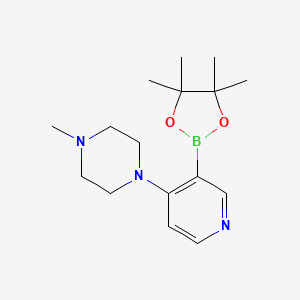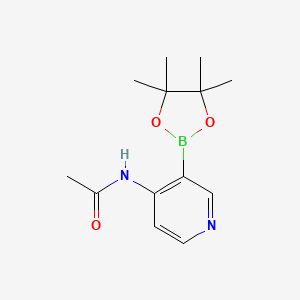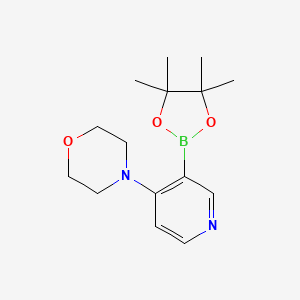
4-Morpholinopyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinopyridine-3-boronic acid pinacol ester, also known as 4-MOP-3-BAPE, is a boronic acid ester of morpholinopyridine, a heterocyclic compound commonly used as a building block in organic synthesis. 4-MOP-3-BAPE is an important reagent for synthesizing compounds in the laboratory and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Morpholinopyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research. It is commonly used as a reagent for synthesizing organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, 4-Morpholinopyridine-3-boronic acid pinacol ester is used as a substrate for the synthesis of boronic acid derivatives, such as boronic acid esters, which can be used as building blocks for the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-Morpholinopyridine-3-boronic acid pinacol ester is based on its ability to form a boronic acid ester with a variety of compounds. This reaction is catalyzed by a base, such as potassium carbonate, and results in the formation of a boronic acid ester. The boronic acid ester can then be used as a building block for the synthesis of more complex organic compounds.
Biochemical and Physiological Effects
4-Morpholinopyridine-3-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. It is not known to have any toxic effects on humans or animals, and there is no evidence that it has any effect on the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-Morpholinopyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile reagent for synthesizing organic compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, 4-Morpholinopyridine-3-boronic acid pinacol ester also has several limitations. It is not very soluble in water and requires the use of organic solvents for most reactions. Additionally, it is sensitive to air and light and must be handled carefully.
Zukünftige Richtungen
There are several potential future directions for 4-Morpholinopyridine-3-boronic acid pinacol ester. One possibility is to explore its potential as a catalyst for the synthesis of other heterocyclic compounds. Additionally, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore its potential biochemical and physiological effects on humans and animals.
Synthesemethoden
4-Morpholinopyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method involves the reaction of 4-morpholinopyridine with 3-boronic acid pinacol ester in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-Morpholinopyridine-3-boronic acid pinacol ester and the by-product, pyridine. Other methods of synthesis include the reaction of 4-morpholinopyridine with 3-boronic acid dimethyl ester in the presence of a base, and the reaction of 4-morpholinopyridine with 3-boronic acid pinacol borane.
Eigenschaften
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCBGKHEAHJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinopyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

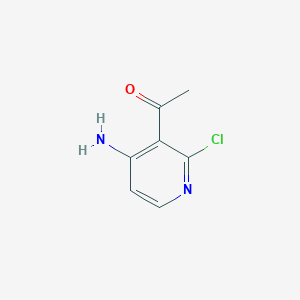
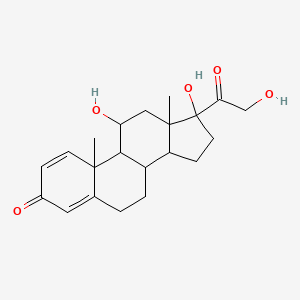
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
